An In-Depth Technical Guide to (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate in Modern Medicinal Chemistry
An In-Depth Technical Guide to (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Chiral Morpholinones
In the landscape of contemporary drug discovery and development, the morpholinone scaffold represents a privileged heterocyclic motif. Its inherent conformational constraints and capacity for diverse substitution patterns have rendered it a cornerstone in the design of numerous biologically active agents. Among these, (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one emerges as a molecule of significant industrial and academic interest. This technical guide provides a comprehensive overview of its chemical properties, stereoselective synthesis, and critical role as a pivotal intermediate in the synthesis of the potent neurokinin-1 (NK1) receptor antagonist, Aprepitant. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of complex pharmaceutical intermediates.
Physicochemical and Spectroscopic Characterization
(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one is a chiral organic compound with the molecular formula C₁₇H₁₆FNO₂ and a molecular weight of 285.31 g/mol .[1][2] Its structural architecture features a central morpholin-2-one ring, substituted at the 3-position with a 4-fluorophenyl group and at the 4-position (nitrogen) with a benzyl group. The stereochemistry at the C3 position is of the (S)-configuration, a critical determinant of its biological utility.
Table 1: Physicochemical Properties of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
| Property | Value | Source |
| CAS Number | 159706-87-3 | [1][3] |
| Molecular Formula | C₁₇H₁₆FNO₂ | [1][2] |
| Molecular Weight | 285.31 g/mol | [1] |
| Predicted Boiling Point | 431.9±45.0 °C | [1] |
| Predicted Density | 1.231 g/cm³ | [1] |
| Predicted pKa | 4.26±0.40 | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the benzyl and 4-fluorophenyl groups, typically in the range of 7.0-7.5 ppm. The benzylic methylene protons would likely appear as two distinct signals due to their diastereotopic nature. The protons on the morpholinone ring would present as a complex set of multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the lactone (around 170 ppm), aromatic carbons, the benzylic carbon, and the aliphatic carbons of the morpholinone ring.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the lactone functional group is expected in the region of 1740-1760 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic moieties, and C-N and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (285.31 g/mol ).
Synthesis and Stereochemistry: Pathways to a Chiral Intermediate
The synthesis of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one with high enantiopurity is a key challenge and a testament to the advancements in asymmetric synthesis. Its role as a precursor to Aprepitant, a drug with specific stereochemical requirements, necessitates precise control over the stereocenter at the C3 position.[4][5][6] Several strategies have been developed to achieve this, primarily revolving around two approaches: asymmetric synthesis and the resolution of a racemic mixture.
Asymmetric Synthesis Approaches
Modern synthetic methodologies aim to establish the desired stereocenter catalytically, offering an elegant and atom-economical route. One such approach involves a one-pot Knoevenagel reaction, followed by asymmetric epoxidation and a domino ring-opening cyclization (DROC).[5] This method utilizes a quinine-derived urea as a stereoselective catalyst to furnish 3-aryl morpholin-2-ones in high enantiomeric excess.
Caption: Asymmetric synthesis of the target morpholinone.
Resolution of Racemic Mixtures
An alternative and industrially viable approach involves the synthesis of a racemic mixture of 4-benzyl-3-(4-fluorophenyl)morpholin-2-one, followed by resolution to isolate the desired (S)-enantiomer. A patented process describes the resolution of racemic N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one using (-)-3-bromocamphor-8-sulphonic acid.[7] While effective, the cost of the resolving agent can be a limitation on a large scale.
A more cost-effective resolution strategy has been developed involving the diastereomeric salt crystallization of a precursor, N-benzylglycinamide.[4] In this process, racemic N-benzylglycinamide is resolved using (+)-di-p-toluoyltartaric acid (DPTTA) as the resolving agent to selectively crystallize the (S)-enantiomer of the amide. This enantiomerically enriched intermediate is then alkylated with 2-bromoethanol and subsequently cyclized to yield (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one with high enantiopurity.[4]
Caption: Resolution-based synthesis workflow.
Pharmacological Significance: A Gateway to Neurokinin-1 Receptor Antagonists
The primary importance of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one lies in its role as a key intermediate in the synthesis of Aprepitant, a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[6] Substance P is a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and emesis (vomiting). By blocking the NK1 receptor, Aprepitant effectively mitigates these responses and is clinically approved for the prevention of chemotherapy-induced nausea and vomiting.
The synthesis of Aprepitant from (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one involves a series of complex chemical transformations that build upon the chiral morpholinone core. This underscores the criticality of having a robust and scalable synthesis for this intermediate to ensure a reliable supply of the final active pharmaceutical ingredient (API).
Caption: Role in NK1 receptor antagonism.
Experimental Protocols: A Representative Synthetic Approach
The following is a generalized, illustrative protocol for the synthesis of racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one, based on principles described in the patent literature.[7] The subsequent resolution to obtain the (S)-enantiomer would follow a specialized procedure as previously discussed.
Step 1: Synthesis of 2-[N-Benzyl-(2-hydroxyethyl)]-amino-4'-fluorophenyl-acetonitrile
-
To a stirred solution of 4-fluorobenzaldehyde and N-benzylethanolamine in a suitable solvent (e.g., isopropyl acetate), add a cyanide source (e.g., sodium cyanide) and an acid (e.g., acetic acid) at a controlled temperature.
-
Monitor the reaction by a suitable analytical technique (e.g., HPLC or TLC) until completion.
-
Upon completion, perform an aqueous workup to remove inorganic salts.
-
Extract the product into an organic solvent and wash sequentially with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure to yield the crude product.
Step 2: Cyclization to Racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one
-
Dissolve the crude acetonitrile intermediate from Step 1 in a suitable solvent (e.g., isopropyl acetate).
-
Cool the solution to a low temperature (e.g., 0-5°C).
-
Bubble hydrogen chloride gas through the solution while maintaining the temperature.
-
After the addition of HCl, warm the reaction mixture and age it until the cyclization is complete, as monitored by HPLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product into an organic solvent, wash, dry, and concentrate to yield the crude racemic morpholinone.
-
Purify the crude product by a suitable method, such as crystallization or column chromatography.
Conclusion and Future Perspectives
(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one stands as a testament to the synergy between synthetic organic chemistry and medicinal chemistry. Its efficient and stereoselective synthesis is a critical enabler for the production of the important antiemetic drug, Aprepitant. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic asymmetric syntheses, further reducing the environmental impact and cost of production. Furthermore, the exploration of this and related chiral morpholinone scaffolds as building blocks for other novel therapeutic agents remains a promising avenue for drug discovery. The insights provided in this guide aim to equip researchers and drug development professionals with a solid foundation for understanding and utilizing this valuable chemical entity.
References
-
Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]
-
Elati, C. R., et al. (2007). An alternative approach to achieve enantiopure (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one: A key intermediate of aprepitant, an NK1 receptor antagonist. Tetrahedron: Asymmetry, 18(12), 1471-1475. [Link]
-
Next Peptide. (S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one. [Link]
-
Pharmaffiliates. Aprepitant-impurities. [Link]
-
Di Mola, A., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(22), 10355–10363. [Link]
-
PubChem. Aprepitant. [Link]
-
Royal Society of Chemistry. Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
-
Royal Society of Chemistry. Supporting Information for A mild and efficient synthesis of quinazolinone derivatives via visible-light-induced aerobic oxidative cyclization of 2-aminobenzamides with benzyl bromides. [Link]
-
Semantic Scholar. An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3- (4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist. [Link]
- Google Patents. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
Sources
- 1. 159706-87-3 CAS MSDS ((S)-3-(4-Fluorophenyl)-4-benzyl-2-morpholinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one - C17H16FNO2 | CSSB00016097353 [chem-space.com]
- 3. 159706-87-3 | (S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one | Next Peptide [nextpeptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medkoo.com [medkoo.com]
- 7. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]
